2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a fluorinated benzo[e][1,2,4]thiadiazine ring system, a furan ring, and an acetamide group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Scientific Research Applications
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of the benzo[e][1,2,4]thiadiazine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,4]thiadiazine ring system.
Introduction of the fluorine atom: Fluorination is achieved using suitable fluorinating agents under controlled conditions.
Attachment of the thio group: The thio group is introduced via a substitution reaction, often using thiolating agents.
Formation of the acetamide group: This step involves the reaction of the intermediate with furan-2-ylmethylamine to form the final acetamide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Comparison with Similar Compounds
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
7-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: This compound shares the benzo[e][1,2,4]thiadiazine ring system but lacks the furan and acetamide groups.
N-(furan-2-ylmethyl)acetamide: This compound contains the furan and acetamide groups but lacks the benzo[e][1,2,4]thiadiazine ring system.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h1-6H,7-8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDJBBZGVMPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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